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molecular formula C16H15NO2 B8756034 Indol-2-one, 3-(3,5-dimethylphenyl)-3-hydroxy-1,3-dihydro-

Indol-2-one, 3-(3,5-dimethylphenyl)-3-hydroxy-1,3-dihydro-

Cat. No. B8756034
M. Wt: 253.29 g/mol
InChI Key: SCFAAGATOVHYNB-UHFFFAOYSA-N
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Patent
US07250442B2

Procedure details

Using a method similar to Preparation 18 with isatin (1.47 g, 10 mmol) and 3,5-dimethylphenylmagnesium bromide (0.5M in THF, 42 mL, 21 mmol) gave 2.06 g (81%) of the title compound as a peach-color solid. MS (ES): m/z=236 (M+1−H2O), 252 (M−1); 1H NMR(DMSO-d6): δ10.34 (s, 1H), 7.23 (dt, J=1.3 Hz, J=7.6 Hz, 1H), 7.07 (d, J=6.7 Hz, 1H), 6.95 (dt, J=0.9 Hz, J=7.4 Hz, 1H), 6.88 (m, 4H), 6.51 (s, 1H), 2.21 (s, 6H).
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
3,5-dimethylphenylmagnesium bromide
Quantity
42 mL
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[CH3:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[C:17]([CH3:19])[CH:18]=1>>[CH3:12][C:13]1[CH:14]=[C:15]([C:4]2([OH:5])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:1][C:2]2=[O:3])[CH:16]=[C:17]([CH3:19])[CH:18]=1

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
3,5-dimethylphenylmagnesium bromide
Quantity
42 mL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C1(C(NC2=CC=CC=C12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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